D-Dimannuronic acid sodium

NSAID COX-2 inhibition Immunomodulation

D-Dimannuronic acid sodium (CAS 34044-53-6) is a disaccharide derived from the alginate extracts of brown algae, specifically comprising two β-D-mannuronic acid residues linked by a 1,4-glycosidic bond. It serves as a critical precursor for synthesizing sulfated polymannuronate (SPMG)-derived oligosaccharides and is utilized as a tool compound to investigate structure-activity relationships within the mannuronic acid oligosaccharide class.

Molecular Formula C12H17NaO13
Molecular Weight 392.24 g/mol
Cat. No. B12391949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Dimannuronic acid sodium
Molecular FormulaC12H17NaO13
Molecular Weight392.24 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+]
InChIInChI=1S/C12H18O13.Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;/h1-8,11-17,22H,(H,18,19)(H,20,21);/q;+1/p-1/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+;/m0./s1
InChIKeyKWEWZYQXSGQEFZ-RJCNRZPOSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Dimannuronic Acid Sodium: A Definitive Alginate-Derived Disaccharide for Precision Anti-Inflammatory and Immunomodulatory Research


D-Dimannuronic acid sodium (CAS 34044-53-6) is a disaccharide derived from the alginate extracts of brown algae, specifically comprising two β-D-mannuronic acid residues linked by a 1,4-glycosidic bond . It serves as a critical precursor for synthesizing sulfated polymannuronate (SPMG)-derived oligosaccharides and is utilized as a tool compound to investigate structure-activity relationships within the mannuronic acid oligosaccharide class . The sodium salt form ensures high water solubility, facilitating its use in various aqueous biological assays and formulation studies . This compound is specifically chosen for research applications demanding a defined, low-molecular-weight building block of the polymannuronic acid chain, distinct from higher-order polymers or mixed M/G heteropolymers [1].

Beyond Bulk Alginate: Why D-Dimannuronic Acid Sodium's Defined Structure Prevents Inaccurate Inferences in Alginate Oligosaccharide Research


Alginate oligosaccharides (AOS) are not a monolithic entity; their biological effects are exquisitely sensitive to molecular weight, degree of polymerization (DP), and the specific ratio and sequence of their constituent monomers, β-D-mannuronic acid (M) and α-L-guluronic acid (G) [1]. Substituting D-Dimannuronic acid sodium with a crude alginate mixture, a guluronate oligosaccharide, or even a differently sized mannuronate oligomer can lead to contradictory and non-reproducible results [2]. For instance, research has established that the M/G ratio directly dictates divergent functional outcomes, with higher M content enhancing antioxidant capacity while higher G content drives antimicrobial effects [3]. Furthermore, the DP of the oligosaccharide is a critical determinant of its ability to form complexes with proteins, as demonstrated in studies with β-lactoglobulin where a DP of 3 failed to induce particle formation [4]. Therefore, the use of a structurally defined disaccharide like D-Dimannuronic acid sodium is non-negotiable for establishing baseline structure-activity relationships and ensuring experimental precision, as it eliminates the confounding variability inherent in heterogeneous AOS mixtures [5].

Quantitative Differentiation of D-Dimannuronic Acid Sodium: A Comparative Evidence Guide for Scientific Procurement


COX-2 Selective Gene Suppression vs. Dual COX Enzyme Activity Inhibition in the M2000 Class

In the context of the broader mannuronic acid class (represented by the higher polymer M2000/β-D-mannuronic acid), a key differentiation is observed between enzyme activity inhibition and specific gene expression modulation. While M2000 demonstrates a strong, non-selective inhibition of both COX-1 and COX-2 enzyme activity at a high concentration (500 mMol/ml, p<0.0001 compared to LPS/arachidonic acid groups) [1], its effect on gene expression is highly selective. At low and high doses, M2000 significantly reduced the gene expression level of COX-2 compared to the LPS group (p<0.0001), but no significant reduction was observed for COX-1 gene expression [1]. This indicates that the compound's primary transcriptional regulatory effect is targeted at the inducible COX-2 pathway, while its direct enzymatic inhibition is less discriminating. This dual mechanism—a selective transcriptional effect on COX-2 coupled with a more general enzymatic blockade—provides a unique pharmacological profile that differentiates it from classical NSAIDs like celecoxib, which acts purely as a selective COX-2 enzyme inhibitor [1].

NSAID COX-2 inhibition Immunomodulation

Comparative TLR Antagonism: M2000 vs. α-L-Guluronic Acid (G2013) on MyD88 and NF-κB Signaling

A direct comparative study of mannuronic acid (M2000) and guluronic acid (G2013) oligomers reveals distinct potencies in modulating Toll-like receptor (TLR) signaling. M2000 effectively inhibited mRNA expression of MyD88 and p65 (a major NF-κB subunit) in HEK293 cells stimulated by TLR2 (LTA) and TLR4 (LPS) agonists, with no evidence of cytotoxicity [1]. In a parallel study using the same cellular model, α-L-guluronic acid (G2013) was also shown to antagonize gene expression of MyD88, Tollip, and NF-κB in HEK293 TLR2 and HEK293 TLR4 cell lines, but its effects and potency profile differ [2]. While both compounds act as TLR antagonists, the specific quantitative impact on downstream cytokine production (e.g., TNF-α and IL-6 suppression by M2000) and the differential regulation of negative regulators like Tollip (which M2000 did not significantly affect) provide a nuanced basis for selecting one oligosaccharide class over the other for specific immunomodulatory studies [1].

TLR signaling Immunology NF-κB

Differential Modulation of Pro-Inflammatory Cytokines: M2000 vs. Baseline in IBD Patient PBMCs

In an ex vivo model using peripheral blood mononuclear cells (PBMCs) from patients with inflammatory bowel disease (IBD), treatment with M2000 (β-D-mannuronic acid) resulted in a significant down-regulation of pro-inflammatory cytokine gene expression [1]. Specifically, TNF-α and IL-17 gene expression were significantly decreased, while the expression of the regulatory T-cell transcription factor FOXP3 was significantly up-regulated [1]. This effect was observed at both 10 μg/ml and 50 μg/ml concentrations, demonstrating a dose-dependent response within a clinically relevant disease context [1]. This immunomodulatory profile—suppressing Th17-associated cytokines (IL-17) and a major inflammatory mediator (TNF-α) while promoting a regulatory phenotype (FOXP3)—contrasts with the more general anti-inflammatory effects of some other alginate oligosaccharides, which may not exhibit this specific pattern of T-cell subset modulation [2].

IBD Cytokine Immunomodulation

Clinical Efficacy in Rheumatoid Arthritis: M2000 as an Add-on Therapy vs. Conventional Treatment

A Phase I/II clinical trial evaluated the efficacy of oral mannuronic acid (M2000) as an add-on therapy in 15 rheumatoid arthritis (RA) patients who had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs) and corticosteroids [1]. Patients received 1000 mg/day (500 mg twice daily) of M2000 for three months [1]. The results demonstrated a significant reduction in the gene expression levels of STAT1, STAT3, and STAT4 in peripheral blood mononuclear cells (PBMCs) after treatment compared to baseline (p<0.05) [1]. Notably, STAT1 expression, which was significantly elevated in RA patients before treatment compared to healthy controls, was reduced to levels comparable with the control group following M2000 therapy [1]. This contrasts with the comparator, conventional therapy alone, which had previously proven insufficient to control disease activity in this patient cohort, highlighting M2000's potential to target inflammatory signaling pathways (STAT1/3/4) that are not fully addressed by standard DMARDs [1].

Rheumatoid Arthritis Clinical Trial STAT signaling

Evidence-Backed Application Scenarios for Procuring D-Dimannuronic Acid Sodium


Investigating Dual COX-1/COX-2 Inhibition with Selective COX-2 Transcriptional Regulation

Researchers focusing on the development of novel NSAIDs with a dual mechanism of action should prioritize D-Dimannuronic acid sodium as a key tool compound. As demonstrated by its class analog M2000, mannuronic acid can simultaneously inhibit COX-1 and COX-2 enzyme activity while selectively suppressing COX-2 gene expression . This profile is distinct from classical NSAIDs like celecoxib, which only inhibit COX-2 enzyme activity. Procuring this compound enables studies into the therapeutic benefits of a combined enzymatic and transcriptional intervention in models of pain and inflammation, potentially offering a strategy to mitigate the gastrointestinal side effects associated with non-selective COX-1 inhibition .

Elucidating TLR2/TLR4 Signaling Pathways and Developing Novel Antagonists

For immunologists and pharmacologists studying innate immunity, D-Dimannuronic acid sodium is a critical procurement item for investigating TLR2 and TLR4 antagonism. The compound's class, as shown with M2000, acts as a potent inhibitor of the MyD88/NF-κB signaling cascade downstream of both TLR2 and TLR4, effectively reducing the production of key inflammatory cytokines like TNF-α and IL-6 . This makes it an essential positive control and structural scaffold for designing next-generation TLR antagonists. Its activity can be directly benchmarked against other oligosaccharides, such as α-L-guluronic acid (G2013), which modulates the pathway with subtle differences, such as its effect on the negative regulator Tollip .

Modulating the Th17/Treg Imbalance in Chronic Inflammatory and Autoimmune Disease Models

D-Dimannuronic acid sodium is a strategic procurement choice for research programs targeting the immunopathogenesis of diseases like Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis (RA). Evidence from PBMCs of IBD patients shows that mannuronic acid treatment significantly down-regulates the pathogenic Th17 cytokine IL-17 and the pro-inflammatory TNF-α, while simultaneously up-regulating the regulatory T-cell (Treg) master transcription factor FOXP3 . This specific immunomodulatory fingerprint, which helps restore the Th17/Treg balance, is further supported by clinical trial data in RA patients demonstrating a significant reduction in STAT1, STAT3, and STAT4 signaling, key pathways in inflammatory arthritis . This dual evidence from ex vivo human samples and in-human clinical trials makes it a highly relevant compound for translational studies in autoimmunity [REFS-1, REFS-2].

Precursor for Synthesis of Structurally Defined Sulfated Polymannuronate (SPMG) Oligosaccharides

In carbohydrate chemistry and drug discovery, D-Dimannuronic acid sodium is an indispensable building block for the controlled synthesis of sulfated polymannuronate (SPMG) oligosaccharides . Unlike using heterogeneous alginate polymer mixtures, starting with this defined disaccharide allows for the precise creation of SPMG compounds with a known degree of polymerization and sulfation pattern. This precision is crucial for establishing rigorous structure-activity relationships (SAR) and for producing homogeneous drug candidates with predictable pharmacokinetic and pharmacodynamic properties. Its procurement is therefore essential for any medicinal chemistry program aiming to develop next-generation, polysaccharide-based therapeutics derived from the alginate scaffold .

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